molecular formula C8H15NaO2 B1682816 Sodium valproate CAS No. 1069-66-5

Sodium valproate

Cat. No. B1682816
CAS RN: 1069-66-5
M. Wt: 166.19 g/mol
InChI Key: AEQFSUDEHCCHBT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium Valproate, also known as valproic acid, is primarily used to treat epilepsy and bipolar disorder and to prevent migraine headaches . It is useful for the prevention of seizures in those with absence seizures, partial seizures, and generalized seizures . It can be given intravenously or by mouth .


Synthesis Analysis

Sodium valproate can be synthesized by dissolving diethyl malonate and 1-bromo-n-propane, slowly adding the obtained mixture in the ethanol solution of sodium ethoxide at 40-80 DEG C, heating to reflux for 3 hours . The introduction of benzoyl and phenyl groups to the molecule is a useful derivatization, which enables the creation of detectable chromophores for HPLC analysis for pharmaceutical dosages as well as biological systems .


Molecular Structure Analysis

Sodium valproate has a molecular formula of C8H15NaO2 and an average mass of 166.193 Da .


Chemical Reactions Analysis

Sodium valproate was derivatized by the addition of a chromophore to its structure by introducing a methyl benzoyl or a phenyl group . Trichlorophenol and 2-hydroxyacetophenone were used to introduce phenyl and benzoyl groups to valproic acid, respectively .


Physical And Chemical Properties Analysis

Sodium valproate has a molar mass of 144.214 g·mol −1 . The drug is rapidly absorbed after oral administration, reaching peak blood levels within 1 to 4 hours .

Scientific Research Applications

Epilepsy Treatment

Sodium valproate has been a significant component in the treatment of various forms of epilepsy. A study by Adams et al. (1978) demonstrated its efficacy as an adjunct in treating intractable epilepsy, particularly in patients with generalized seizures (Adams et al., 1978). Similarly, Haigh and Forsythe (1975) found it effective in children with epilepsy who had not responded to other anticonvulsants (Haigh & Forsythe, 1975).

Epigenetic Modulation

Sodium valproate's role extends into the realm of epigenetics. It functions as a histone deacetylase inhibitor, thereby influencing epigenetic modifications of the genome. Burenkova et al. (2015) explored this aspect, particularly its impact on the histone H3 acetylation level in the brain (Burenkova et al., 2015).

Pharmacological Properties

Pinder et al. (1977) provided a comprehensive review of sodium valproate's pharmacological properties, noting its broad spectrum of anticonvulsant activity and proposed mechanisms of action, such as effects on brain γ-aminobutyric acid (GABA) (Pinder et al., 1977).

Use in Cluster Headache

An open clinical trial by Hering and Kuritzky (1989) investigated the efficacy of sodium valproate in the treatment of cluster headache, reporting favorable responses in a significant proportion of patients (Hering & Kuritzky, 1989).

Addressing Corticosteroid-Induced Mania

Roxanas and Hunt (2012) highlighted sodium valproate's effectiveness in rapidly reversing manic-like symptoms caused by corticosteroids, demonstrating its potential in psychiatric applications (Roxanas & Hunt, 2012).

Impact on Tardive Dyskinesia

A study by Linnoila et al. (1976) observed the impact of sodium valproate on tardive dyskinesia and psychiatric symptoms, finding significant relief in a number of cases (Linnoila et al., 1976).

Alternative to Sodium Valproate in Children

Balagura et al. (2019) discussed the need for reassessment in epilepsy treatment in children, considering sodium valproate's side effects and the alternatives available (Balagura et al., 2019).

Safety And Hazards

Sodium valproate has significant risks to an unborn child if taken during pregnancy and might also affect fertility in men . It is vital that valproate is dispensed safely .

Future Directions

New prescribing rules have been announced to try to make sure the risks of Sodium valproate are avoided where possible . The new measures will start from 31st January 2024 for men and women aged under 55 who are planning to start taking valproate .

properties

IUPAC Name

sodium;2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQFSUDEHCCHBT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037072
Record name Sodium valproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5037072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium valproate

CAS RN

1069-66-5
Record name Valproate sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium valproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5037072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium valproate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALPROATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VOM6GYJ0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a 3-L round-bottomed flask was placed valproic acid (144 g, 1 mole) and 40% NaOH aqueous solution (100 g, 1 mole). The resulting solution was then put on a rotavaper, applied vacuum, and heated up slowly (e.g., water bath temperature from room temperature to 95° C.) to remove the water. Upon completion of the water removal, the reaction mixture was allowed to cool down to room temperature to obtain sodium valproate (166 g, 100%).
Quantity
144 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium valproate
Reactant of Route 2
Sodium valproate
Reactant of Route 3
Reactant of Route 3
Sodium valproate
Reactant of Route 4
Sodium valproate
Reactant of Route 5
Sodium valproate
Reactant of Route 6
Sodium valproate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.